molecular formula C16H26N4O2 B12980640 tert-Butyl ((3R,5S)-1-(3-aminopyridin-4-yl)-5-methylpiperidin-3-yl)carbamate

tert-Butyl ((3R,5S)-1-(3-aminopyridin-4-yl)-5-methylpiperidin-3-yl)carbamate

Cat. No.: B12980640
M. Wt: 306.40 g/mol
InChI Key: OYVHBKYSQSWGEV-NWDGAFQWSA-N
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Description

tert-Butyl ((3R,5S)-1-(3-aminopyridin-4-yl)-5-methylpiperidin-3-yl)carbamate is a high-value piperidine-carbamate derivative engineered for advanced pharmaceutical research and chemical synthesis. This compound features a stereochemically defined molecular architecture, integrating a 3-aminopyridin-4-yl moiety and a protected amine functionality, making it a critical synthetic intermediate and building block in medicinal chemistry . The specific (3R,5S) stereochemistry is crucial for its application in creating compounds with defined three-dimensional characteristics, which is essential for probing biological activity and optimizing drug-target interactions . Its primary research application lies in the synthesis of novel therapeutic candidates, particularly where a chiral piperidine scaffold is required. The presence of both the tert-butoxycarbonyl (Boc) protecting group and the aminopyridine ring makes it exceptionally versatile for multi-step synthetic routes. The Boc group allows for selective deprotection under mild acidic conditions to unveil a secondary amine for further functionalization, while the 3-aminopyridine group can act as a hydrogen bond donor/acceptor or be used to introduce additional complexity . This compound is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Proper storage in a cool, dark place under an inert atmosphere is recommended to maintain stability and purity.

Properties

Molecular Formula

C16H26N4O2

Molecular Weight

306.40 g/mol

IUPAC Name

tert-butyl N-[(3R,5S)-1-(3-aminopyridin-4-yl)-5-methylpiperidin-3-yl]carbamate

InChI

InChI=1S/C16H26N4O2/c1-11-7-12(19-15(21)22-16(2,3)4)10-20(9-11)14-5-6-18-8-13(14)17/h5-6,8,11-12H,7,9-10,17H2,1-4H3,(H,19,21)/t11-,12+/m0/s1

InChI Key

OYVHBKYSQSWGEV-NWDGAFQWSA-N

Isomeric SMILES

C[C@H]1C[C@H](CN(C1)C2=C(C=NC=C2)N)NC(=O)OC(C)(C)C

Canonical SMILES

CC1CC(CN(C1)C2=C(C=NC=C2)N)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Stereoselective Piperidine Core Synthesis

The chiral 5-methylpiperidin-3-yl scaffold is prepared through stereoselective cyclization and chiral auxiliary strategies:

  • Starting from precursors such as propionaldehyde and methyl acrylate, an enamine intermediate is formed using piperidine catalysis.
  • Cyclocondensation with chiral auxiliaries like (R)-phenylglycinol yields lactam intermediates with controlled stereochemistry.
  • Reductive cleavage of the oxazolidine ring and removal of the chiral auxiliary by treatment with titanium tetrachloride and sodium in liquid ammonia affords the chiral lactam.
  • Boc protection of the lactam nitrogen is performed using di-tert-butyl dicarbonate (Boc2O) to yield the Boc-protected piperidine intermediate.

This sequence ensures the (3R,5S) stereochemistry is maintained with high selectivity.

Summary Table of Key Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Piperidine core formation Propionaldehyde + methyl acrylate, piperidine enamine, chiral auxiliary (R-phenylglycinol), reductive cleavage with TiCl4/Et3SiH and Na/NH3 Not specified Stereoselective formation of (3R,5S)-5-methylpiperidin-3-yl lactam
Boc protection Di-tert-butyl dicarbonate (Boc2O), base (e.g., TEA), solvent (DCM) High Protects piperidine nitrogen as tert-butyl carbamate
Pd-catalyzed amination/coupling Pd2(dba)3·CHCl3, DavePhos, K3PO4, DMF, 130 °C, 3 h ~77 Coupling with 5-bromo-3-aminopyridine or analogs to install 3-aminopyridin-4-yl group
Purification Flash chromatography (EtOAc/hexane gradient) - Isolates pure product with defined stereochemistry

Research Findings and Considerations

  • The palladium-catalyzed coupling step is crucial for introducing the aminopyridinyl substituent with high regio- and stereoselectivity.
  • The choice of ligand (DavePhos) and base (K3PO4) in DMF solvent system is optimized for high yield and minimal side reactions.
  • Maintaining stereochemical integrity during the multi-step synthesis requires careful control of reaction conditions and purification techniques.
  • The Boc protecting group is stable under the coupling conditions but can be removed later if needed for further functionalization.
  • Analytical data such as mass spectrometry (m/z = 410.2 [M+H]+) confirms the molecular weight of the coupled product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((3R,5S)-1-(3-aminopyridin-4-yl)-5-methylpiperidin-3-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of derivatives with different functional groups.

Scientific Research Applications

Drug Development

tert-Butyl ((3R,5S)-1-(3-aminopyridin-4-yl)-5-methylpiperidin-3-yl)carbamate has been explored as a potential drug candidate due to its structural similarity to known pharmacophores. Its ability to interact with various biological targets makes it a candidate for further development in treating conditions such as:

  • Neurological Disorders : The compound's structural features suggest potential activity in modulating neurotransmitter systems, which could be beneficial in treating disorders like depression or anxiety.

Case Studies

Recent studies have indicated the compound's efficacy in preclinical models. For instance, it has shown promising results in assays designed to evaluate its neuroprotective effects against oxidative stress, a common pathway in neurodegenerative diseases .

Receptor Interaction Studies

Research has demonstrated that this compound can serve as a ligand for specific receptors involved in pain modulation and cognitive function. Its binding affinity and selectivity can be assessed through various in vitro assays, contributing to the understanding of receptor dynamics .

In Vivo Studies

In vivo studies have been conducted to evaluate the pharmacokinetics and pharmacodynamics of this compound. These studies are vital for determining the therapeutic window and potential side effects associated with its use .

Mechanistic Studies

The compound is utilized in mechanistic studies aimed at understanding the pathways involved in neuronal signaling and plasticity. By employing this compound, researchers can elucidate the role of specific neurotransmitter systems and their implications in learning and memory processes .

Neuroprotective Research

In neuroprotective research, this compound is being investigated for its ability to protect neurons from apoptotic pathways triggered by toxic substances or stressors. This application is particularly relevant in developing treatments for conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of tert-Butyl ((3R,5S)-1-(3-aminopyridin-4-yl)-5-methylpiperidin-3-yl)carbamate involves its interaction with specific molecular targets, such as proteins or enzymes. The aminopyridine group can form hydrogen bonds or other interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are best understood through comparison with analogous tert-butyl carbamates and pyridine derivatives. Below is a detailed analysis:

Piperidine-Based Carbamates with Pyrazole/Pyridine Substituents

describes tert-butyl carbamates with pyrazole substituents, synthesized via hydrazine coupling reactions. Key examples include:

  • Compound 5m: tert-Butyl (3S)-3-[4-(methoxycarbonyl)-1-(4-methylphenyl)-1H-pyrazol-5-yl]piperidine-1-carboxylate. Key differences: Lacks the 3-aminopyridin-4-yl group but includes a p-tolyl-substituted pyrazole. Properties: Higher yield (81%) and lower optical rotation ([α]D20 = −4.3) compared to the target compound, suggesting stereochemical and electronic effects influence reactivity .
  • Compound 5o : tert-Butyl (3S)-3-{4-(methoxycarbonyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl}piperidine-1-carboxylate.
    • Key differences : Contains a trifluoromethylphenyl group instead of pyridine. The 3S configuration results in an opposite optical rotation ([α]D20 = −9.8), highlighting the impact of stereochemistry on physical properties .

Pyridine Derivatives with tert-Butyl Carbamate Groups

and list pyridine-based analogs:

  • tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate (CAS: 1105675-60-2): Key differences: Substituted with a methoxy group and methylcarbamate on pyridine, lacking the piperidine ring.
  • tert-Butyl 4-allyl-5-methoxypyridin-3-ylcarbamate :
    • Key differences : Features an allyl group and methoxy substituent on pyridine. The allyl group may confer reactivity in click chemistry or polymerization applications .

Piperidine Carbamates with Pharmaceutical Relevance

describes tert-butyl {(3R,5R)-1-[2-amino-6-(3-amino-2H-indazol-6-yl)pyrimidin-4-yl]-5-methylpiperidin-3-yl}carbamate (PDB 3Q6):

  • Key differences: Incorporates a pyrimidine-indazolyl moiety instead of 3-aminopyridine.
  • Implications : Higher molecular weight (438.526 vs. ~307–350 for other analogs) and aromaticity (17 aromatic bonds) suggest enhanced binding affinity for nucleic acid targets .

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Weight Key Substituents Optical Rotation ([α]D20) Yield (%)
Target Compound (CAS 1523530-57-5) ~307 (estimated) 3-aminopyridin-4-yl, 5-methylpiperidinyl Not reported Not reported
Compound 5m ~443 p-Tolylpyrazole, methoxycarbonyl −4.3 81
Compound 5o ~525 Trifluoromethylphenylpyrazole −9.8 63
tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate 238.28 Methoxypyridine, methylcarbamate Not reported Not reported
PDB 3Q6 Ligand 438.526 Pyrimidine-indazolyl Not reported Not reported

Structural and Functional Implications

  • Stereochemistry : The (3R,5S) configuration of the target compound distinguishes it from diastereomers like 5o (3S), which exhibit opposite optical activities. This enantiomeric specificity is critical for interactions with chiral biological targets .
  • Substituent Effects: The 3-aminopyridin-4-yl group provides hydrogen-bonding capability, enhancing binding to enzymatic active sites compared to non-polar groups (e.g., trifluoromethylphenyl in 5n) .
  • Synthetic Challenges : Lower yields in compounds like 5o (63%) vs. 5m (81%) highlight the difficulty of introducing electron-withdrawing groups (e.g., CF3) during synthesis .

Biological Activity

tert-Butyl ((3R,5S)-1-(3-aminopyridin-4-yl)-5-methylpiperidin-3-yl)carbamate, also known by its CAS number 1187056-55-8, is a compound of interest due to its potential therapeutic applications, particularly in neurodegenerative diseases such as Alzheimer's disease (AD). This article reviews its biological activity based on various studies, focusing on its mechanisms of action, efficacy, and safety.

The molecular formula of this compound is C17H27N3O2C_{17}H_{27}N_{3}O_{2} with a molecular weight of 305.42 g/mol. The compound features a piperidine ring substituted with an aminopyridine moiety, which is crucial for its biological activity.

Recent studies have highlighted several mechanisms through which this compound exerts its biological effects:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit β-secretase and acetylcholinesterase, enzymes involved in the pathogenesis of Alzheimer's disease. In vitro studies reported an IC50 value of 15.4 nM for β-secretase inhibition and a Ki value of 0.17 μM for acetylcholinesterase inhibition .
  • Reduction of Amyloid Aggregation : It has demonstrated the ability to inhibit amyloid beta (Aβ) aggregation significantly, with an 85% reduction observed at a concentration of 100 μM. This property is vital as Aβ aggregation is a hallmark of Alzheimer's pathology .
  • Neuroprotective Effects : The compound has been shown to protect astrocytes from Aβ-induced cytotoxicity. In experiments where astrocytes were treated with Aβ 1-42, the presence of this compound improved cell viability from 43.78% to 62.98% .

Case Studies and Research Findings

A variety of studies have explored the biological activity of this compound:

StudyFindings
In Vitro Studies Demonstrated significant inhibition of β-secretase and acetylcholinesterase activities. Protected astrocytes from Aβ-induced toxicity .
In Vivo Studies Evaluated in a scopolamine-induced model of Alzheimer's disease; however, it showed limited effectiveness compared to established treatments like galantamine .
Mechanistic Insights The compound's action involves modulation of inflammatory responses in astrocytes through pathways related to TLR4 signaling, which is activated by Aβ aggregates .

Safety Profile

The safety profile of this compound indicates potential skin irritation and serious eye damage upon exposure . Further toxicological evaluations are necessary to establish comprehensive safety data.

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